molecular formula C11H21NO2 B3389637 4-(Oxan-2-ylmethoxy)piperidine CAS No. 933716-34-8

4-(Oxan-2-ylmethoxy)piperidine

Cat. No.: B3389637
CAS No.: 933716-34-8
M. Wt: 199.29 g/mol
InChI Key: YHARXZQFMJHMJT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Oxan-2-ylmethoxy)piperidine typically involves the reaction of piperidine with tetrahydropyran-2-methanol under suitable conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution to form the desired product . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate hydrogenation steps, ensuring high purity and consistency in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-(Oxan-2-ylmethoxy)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: H2 gas with Rh or Pd/C catalysts.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases like NaH or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions include oxidized ketones, reduced piperidines, and various substituted piperidine derivatives .

Mechanism of Action

The mechanism of action of 4-(Oxan-2-ylmethoxy)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzymes involved in neurotransmitter synthesis, leading to altered neuronal activity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a piperidine ring and a tetrahydropyran moiety, which imparts distinct chemical and biological properties. This structural feature allows it to interact with a broader range of molecular targets compared to simpler piperidine or tetrahydropyran derivatives .

Properties

IUPAC Name

4-(oxan-2-ylmethoxy)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-2-8-13-11(3-1)9-14-10-4-6-12-7-5-10/h10-12H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHARXZQFMJHMJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)COC2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933716-34-8
Record name 4-(oxan-2-ylmethoxy)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Oxan-2-ylmethoxy)piperidine
Reactant of Route 2
4-(Oxan-2-ylmethoxy)piperidine
Reactant of Route 3
4-(Oxan-2-ylmethoxy)piperidine
Reactant of Route 4
4-(Oxan-2-ylmethoxy)piperidine
Reactant of Route 5
4-(Oxan-2-ylmethoxy)piperidine
Reactant of Route 6
4-(Oxan-2-ylmethoxy)piperidine

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